Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
CAS No.: 349624-64-2
Cat. No.: VC3982558
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate - 349624-64-2](/images/structure/VC3982558.png)
Specification
CAS No. | 349624-64-2 |
---|---|
Molecular Formula | C13H16FNO4S |
Molecular Weight | 301.34 g/mol |
IUPAC Name | methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate |
Standard InChI | InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 |
Standard InChI Key | JTBNATIWROQSKI-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES | COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a piperidine ring substituted at the 1-position with a (4-fluorophenyl)sulfonyl group and at the 4-position with a methyl carboxylate. The sulfonyl group () introduces electrophilicity, while the fluorine atom enhances lipophilicity and metabolic stability . The ester group () contributes to its solubility in organic solvents, though its polar nature may limit aqueous solubility.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 301.33 g/mol | |
CAS Number | 349624-64-2 | |
Functional Groups | Sulfonyl, ester, piperidine |
Reactivity and Stability
The sulfonyl group facilitates nucleophilic substitution reactions, enabling derivatization at the sulfur center. For instance, hydrolysis under acidic or basic conditions yields sulfonic acid derivatives, while reactions with amines produce sulfonamides. The ester group is susceptible to saponification, forming carboxylic acids under alkaline conditions. The fluorine atom’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, directing further substitutions to meta positions .
Synthesis and Optimization
Synthetic Routes
A common approach for analogous sulfonyl-piperidine compounds involves electrochemical methods. For example, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (CAS 297180-07-5) is synthesized via electrolysis in a mixture of acetonitrile and water using ammonium bromide as a supporting electrolyte . This method, yielding 98% product, could be adapted for the methyl variant by substituting methyl esters for ethyl groups.
Key steps include:
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Electrochemical Coupling: An undivided cell with carbon anode and iron cathode facilitates the reaction between the sulfonohydrazide precursor and piperidine derivatives .
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Work-Up: Post-reaction purification via recrystallization from ethanol ensures high purity .
Challenges and Modifications
Synthesis scalability is hindered by the need for specialized electrochemical equipment. Alternative routes, such as nucleophilic displacement of piperidine with fluorophenyl sulfonyl chlorides, may offer higher yields but require stringent anhydrous conditions . Patent US3998834A highlights the use of palladium-catalyzed hydrogenation to reduce intermediates, a step potentially applicable to this compound’s synthesis .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing analgesics and neuropsychiatric agents. Patent US3998834A discloses N-(4-piperidinyl)-N-phenylamides with potent analgesic activity, underscoring the therapeutic potential of structurally related molecules .
Structure-Activity Relationship (SAR) Studies
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Sulfonyl Group: Essential for target binding; replacing it with carbonyl or methylene reduces activity .
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Fluorine Substitution: Para-fluorine optimizes lipophilicity and receptor affinity compared to chloro or methyl groups .
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Ester vs. Carboxylic Acid: Methyl esters improve cell membrane permeability, whereas carboxylic acids enhance aqueous solubility.
Future Directions and Challenges
Metabolic Stability Optimization
While piperidine analogs show promise, further modifications—such as incorporating deuterium or cyclopropyl groups—could mitigate oxidative metabolism. In vitro studies using rat liver microsomes are critical for identifying stable candidates .
Target Selectivity
Dual DAT/serotonin transporter (SERT) inhibitors risk off-target effects. Computational modeling and crystallography studies are needed to refine selectivity profiles .
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